Tacrine

Description

A centerally active cholinesterase inhibitor that has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders. This compound has been discontinued for the United States market.

This compound is a Cholinesterase Inhibitor. The mechanism of action of this compound is as a Cholinesterase Inhibitor.

This compound is an oral acetylcholinesterase inhibitor previously used for therapy of Alzheimer disease. This compound therapy is associated with a very high rate of serum aminotransferase elevations during therapy and has been linked to several instances of clinically apparent, acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and is indicated for dementia and has 1 investigational indication.

This compound is only found in individuals that have used or taken this drug. It is a centerally active cholinesterase inhibitor that has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders. The mechanism of this compound is not fully known, but it is suggested that the drug is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases. This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses. The result is a prolonged effect of acetylcholine.

A cholinesterase inhibitor that crosses the blood-brain barrier. This compound has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders.

See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name |

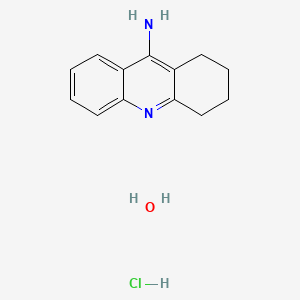

1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJREFDVOIBQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1684-40-8 (hydrochloride) | |

| Record name | Tacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1037272 | |

| Record name | Tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e-01 g/L | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

321-64-2, 206658-92-6 | |

| Record name | Tacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VX7YNB537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183.5 °C | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tacrine's Mechanism of Action in Alzheimer's Disease: A Technical Whitepaper

Abstract

Tacrine (1,2,3,4-tetrahydro-9-acridinamine), marketed as Cognex®, was the first centrally-acting cholinesterase inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of Alzheimer's disease (AD) in 1993.[1][2][3] Although its clinical use was ultimately limited by significant hepatotoxicity, leading to its withdrawal in 2013, the study of this compound has been pivotal in validating the "cholinergic hypothesis" of AD and has laid the groundwork for subsequent therapeutic developments.[1][4][5] Its mechanism of action is now understood to be multifaceted, extending beyond simple enzyme inhibition to encompass a range of neurochemical pathways implicated in AD pathophysiology. This document provides an in-depth technical guide on the core mechanisms of this compound, intended for researchers, scientists, and drug development professionals.

Primary Mechanism: Cholinesterase Inhibition

The foundational therapeutic rationale for this compound is its ability to ameliorate the cholinergic deficit characteristic of the Alzheimer's brain.[6][7] In AD, there is a significant loss of cholinergic neurons, leading to reduced levels of the neurotransmitter acetylcholine (ACh), which is critical for learning and memory.[6][8] this compound functions by inhibiting the enzymes responsible for ACh degradation in the synaptic cleft, thereby increasing the concentration and duration of action of available ACh.[5][6][7]

This compound is a potent, reversible, and non-competitive or mixed-type inhibitor of both major forms of cholinesterase:

-

Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolysis of ACh at neuromuscular junctions and in the central nervous system.

-

Butyrylcholinesterase (BChE): While AChE levels decrease as AD progresses, BChE levels can increase, particularly in association with amyloid plaques and neurofibrillary tangles, suggesting it plays a more significant role in ACh hydrolysis in the later stages of the disease.

Kinetic studies have demonstrated that this compound binds to a hydrophobic area outside the catalytic active site of AChE, specifically at the peripheral anionic site (PAS).[2][9] This interaction allosterically modulates the enzyme's conformation, inhibiting its catalytic activity. Its dual inhibition of both AChE and BChE was considered a potential advantage for maintaining cholinergic tone throughout the progression of AD.[1]

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of this compound against cholinesterases has been quantified in numerous studies. The data below summarizes key kinetic parameters.

| Enzyme Target | Source | Inhibition Parameter | Value (nM) | Reference |

| Acetylcholinesterase (AChE) | Snake Venom | IC₅₀ | 31 | [10] |

| Acetylcholinesterase (AChE) | Bovine Caudate | I₅₀ | 160 ± 10 | [9] |

| Acetylcholinesterase (AChE) | - | IC₅₀ | 109 | [11] |

| Acetylcholinesterase (AChE) | Snake Venom | Kᵢ | 13 | [10] |

| Butyrylcholinesterase (BChE) | Human Serum | IC₅₀ | 25.6 | [10] |

| Butyrylcholinesterase (BChE) | Human Serum | Kᵢ | 12 | [10] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for determining AChE or BChE activity and inhibition.

Principle: The assay, developed by Ellman et al., measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into acetate and thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[12]

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (from human erythrocytes or other sources) or Butyrylcholinesterase (from human serum)

-

DTNB solution (in buffer)

-

Acetylthiocholine iodide (ATCh) substrate solution (in water)

-

This compound solutions at various concentrations (inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation: Prepare working solutions of the enzyme, DTNB, substrate, and a serial dilution of the inhibitor (this compound) in the appropriate buffer.

-

Reaction Mixture Setup: To each well of a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution. For the inhibitor test wells, add the this compound solution at the desired final concentration. For control wells (100% activity), add buffer instead of the inhibitor.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-45 minutes) to allow the inhibitor to bind to the enzyme.[12]

-

Initiation of Reaction: Add the ATCh substrate solution to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 5-10 minutes. The rate of color change is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Signaling Pathway: Cholinergic Synapse

Caption: this compound inhibits AChE and BChE in the synaptic cleft, increasing ACh levels.

Secondary and Multi-Target Mechanisms of Action

Beyond cholinesterase inhibition, research has revealed that this compound interacts with several other targets relevant to AD pathology. These multi-target effects contribute to its overall pharmacological profile.

Modulation of Amyloid Precursor Protein (APP) Processing

A central pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, which are derived from the proteolytic processing of the amyloid precursor protein (APP).[13][14] APP can be processed through two main pathways:

-

Non-amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding Aβ formation and producing a soluble fragment, sAPPα.

-

Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase and γ-secretase, releasing the neurotoxic Aβ peptides (primarily Aβ40 and Aβ42).[14]

Several studies have shown that this compound can modulate APP processing. Treatment of various cell lines with this compound resulted in a significant inhibition of the secretion of soluble APP derivatives (sAPP).[13][15][16] Further investigation in human neuroblastoma cells demonstrated that this compound reduced the levels of secreted Aβ40 and Aβ42.[14] This effect does not appear to be dependent on its anticholinesterase activity and is not caused by a reduction in total APP synthesis.[14][15] The proposed mechanisms suggest that this compound may alter the intracellular trafficking of APP or interact with proteases involved in its processing.[14][17]

Caption: this compound modulates APP processing, reducing Aβ and sAPP secretion.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters. Their activity, particularly MAO-B, is elevated in the brains of AD patients and is associated with increased oxidative stress and neuroinflammation.[18] While this compound itself is a weak MAO inhibitor, showing activity only at high concentrations (e.g., 5 x 10⁻⁴ M for MAO-A), this property has been exploited in the development of multi-target this compound-based hybrids.[19] By combining the this compound scaffold with moieties known to inhibit MAO, researchers have created novel compounds with potent, dual-action profiles.[18][20][21]

| Compound | Target | Inhibition Parameter | Value (µM) | Reference |

| This compound | MAO-A | Inhibition Conc. | 500 | [19] |

| This compound-selegiline hybrid (8g) | MAO-A | IC₅₀ | 0.3724 | [20] |

| This compound-selegiline hybrid (8g) | MAO-B | IC₅₀ | 0.1810 | [20] |

| This compound-coumarin hybrid (14c) | hMAO-B | IC₅₀ | 0.24 | [21] |

Blockade of Potassium (K+) Channels

This compound has been shown to block several types of ion channels, with a notable selectivity for certain potassium channels.[1][22] Specifically, at concentrations as low as 10 µM, this compound selectively blocks the delayed rectifier K+ current, which is responsible for the repolarization phase of the action potential.[22] By inhibiting this current, this compound prolongs the duration of the action potential.[22] This prolonged depolarization at the presynaptic terminal could theoretically enhance neurotransmitter release, an effect that would act synergistically with its primary cholinesterase inhibition to boost synaptic transmission.[22]

Caption: this compound blocks K+ channels, prolonging action potential repolarization.

Modulation of NMDA Receptors

The glutamatergic system, primarily via N-methyl-D-aspartate (NMDA) receptors, is crucial for synaptic plasticity and memory but can also mediate excitotoxicity when overactivated, a phenomenon implicated in AD. This compound is a low-affinity, non-competitive antagonist of NMDA receptors.[1][23] However, this direct antagonistic effect is likely not achieved at the concentrations used clinically.[24] A more plausible mechanism is an indirect modulation: by increasing ACh levels, this compound activates muscarinic M1 receptors, which in turn can inhibit certain Ca²⁺-activated potassium channels. This inhibition can prevent membrane repolarization, leading to prolonged NMDA receptor activation and potentially enhancing long-term potentiation, a cellular basis for memory.[24]

Clinical Efficacy and Limitations

Clinical trials of this compound in patients with mild to moderate AD demonstrated modest, dose-dependent efficacy.[6][25] However, the therapeutic window was narrow, and the clinical benefits were often outweighed by a high incidence of adverse effects, most notably hepatotoxicity.

| Study Outcome | Metric | Result | Reference |

| Cognitive Improvement | ADAS-Cog Score | 3-4 point improvement in ~20% of patients | [26] |

| Cognitive Improvement | MMSE Score | 2-3 point improvement in ~20% of patients | [26] |

| Global Clinical Change | CGIC | Significant dose-related improvement vs. placebo | [25] |

| Meta-Analysis Cognition | MMSE (12 weeks) | Standardized difference of 0.62 vs. placebo | [27] |

| Tolerability | Patient Withdrawal Rate | ~33.4% (over 80% this compound-related) | [26] |

| Safety | Liver Enzyme Elevation | Asymptomatic transaminase elevation in ~25-50% of patients | [25][28] |

The primary limiting factor for this compound was its hepatotoxicity, characterized by reversible asymptomatic elevations in serum alanine aminotransferase (ALT) in up to 50% of patients.[28] This is attributed to the formation of reactive metabolites via hepatic metabolism by the cytochrome P450 system, specifically CYP1A2.[7][28] The requirement for frequent liver function monitoring and the high rate of gastrointestinal side effects ultimately led to its discontinuation.[5]

Conclusion

This compound's mechanism of action in Alzheimer's disease is a paradigm of multi-target pharmacology. While its primary role as a dual cholinesterase inhibitor formed the basis of its therapeutic application, it also modulates fundamental pathological processes including amyloid-beta production, monoamine oxidase activity, and neuronal excitability through ion channel and NMDA receptor interactions. Despite its clinical failure due to a poor safety profile, this compound remains a molecule of immense historical and scientific importance. It provided the first clinical proof-of-concept for the cholinergic hypothesis and its chemical scaffold continues to serve as a valuable template for the rational design of second-generation, multi-target-directed ligands with improved efficacy and safety profiles for the treatment of Alzheimer's disease.

References

- 1. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. This compound in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. Advances in this compound for Alzheimer’s disease [tns.ewapub.com]

- 9. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of two different cholinesterases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis, docking, in vitro and in silico investigations of novel this compound derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Reversibility of the effect of this compound on the secretion of the beta-amyloid precursor protein in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The secretion of amyloid beta-peptides is inhibited in the this compound-treated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential effect of this compound and physostigmine on the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound alters the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amyloidogenic processing of Alzheimer's amyloid precursor protein in vitro and its modulation by metal ions and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modified this compound Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Effects of amiridin and this compound, drugs effective in Alzheimer's disease, on the activity of monoamine oxidase A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A novel series of this compound-selegiline hybrids with cholinesterase and monoamine oxidase inhibition activities for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multi-target this compound-coumarin hybrids: cholinesterase and monoamine oxidase B inhibition properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Selective blockade of the delayed rectifier potassium current by this compound in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotective derivatives of this compound that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The pharmacology of this compound at N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A controlled trial of this compound in Alzheimer's disease. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methodology, results and quality of clinical trials of this compound in the treatment of Alzheimer's disease: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cholinesterase inhibition for Alzheimer disease: a meta-analysis of the this compound trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Rise and Fall of a Pioneer: A Technical History of Tacrine as the First Cholinesterase Inhibitor for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrine, a synthetic aminoacridine derivative, holds a significant, albeit controversial, place in the history of neuropharmacology. It was the first centrally acting cholinesterase inhibitor to be approved by the U.S. Food and Drug Administration (FDA) for the treatment of Alzheimer's disease, heralding a new, albeit symptomatic, therapeutic approach to this devastating neurodegenerative condition. This technical guide provides an in-depth exploration of the history, discovery, and scientific evaluation of this compound. We will detail its initial synthesis and repurposed application, the key experiments that elucidated its mechanism of action as a cholinesterase inhibitor, its pharmacokinetic and pharmacodynamic properties, and the pivotal clinical trials that led to its approval and eventual withdrawal from the market due to safety concerns. Through a comprehensive review of quantitative data, experimental protocols, and signaling pathways, this document serves as a valuable resource for researchers in neurodegenerative disease and drug development, offering insights from a pioneering therapeutic agent.

A Serendipitous Beginning: The History and Discovery of this compound

The journey of this compound from a potential antiseptic to a groundbreaking Alzheimer's therapeutic is a testament to scientific serendipity and repurposing.

Initial Synthesis and Early Investigations

This compound, chemically known as 9-amino-1,2,3,4-tetrahydroacridine, was first synthesized in 1949 by the Australian medicinal chemist Adrien Albert at the University of Sydney.[1] Initially, it was investigated for its properties as an antiseptic and analeptic agent.[2][3] Some reports suggest earlier synthesis dates in the 1940s as part of research into antibacterial drugs for treating infected wounds in soldiers during World War II.[2][3] Early studies in the 1970s by William K. Summers explored its use in treating drug overdose-induced comas and delirium.[2][3]

The Cholinergic Hypothesis and a New Purpose for this compound

The 1970s also saw the emergence of the "cholinergic hypothesis" of Alzheimer's disease, which posited that the cognitive decline seen in the disease was, in part, due to a deficiency in the neurotransmitter acetylcholine. This hypothesis spurred the search for compounds that could amplify cholinergic signaling in the brain.

Subsequent research revealed that this compound possessed a crucial pharmacological property: the ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This discovery laid the groundwork for its investigation as a potential treatment for Alzheimer's disease.

Pioneering Clinical Application in Alzheimer's Disease

In the early 1980s, William K. Summers began to investigate the effects of this compound in patients with Alzheimer's disease.[2][3] His initial studies, including a notable 1986 publication in the New England Journal of Medicine, suggested that this compound could produce measurable improvements in cognition and memory in some patients. These findings, though from small-scale studies, were groundbreaking and generated significant interest in the potential of cholinesterase inhibitors as a therapeutic strategy for Alzheimer's.

FDA Approval and Subsequent Withdrawal

Following larger, more rigorous clinical trials, this compound, under the brand name Cognex®, was granted approval by the FDA in 1993, becoming the first drug specifically for the treatment of Alzheimer's disease.[1][2] However, its clinical use was hampered by a narrow therapeutic window and a significant risk of hepatotoxicity, characterized by elevated liver transaminase levels.[4] These safety concerns, coupled with the development of second-generation cholinesterase inhibitors with more favorable safety profiles, led to the withdrawal of this compound from the U.S. market in 2013.

Mechanism of Action: Cholinesterase Inhibition

This compound exerts its primary therapeutic effect by reversibly inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By blocking these enzymes, this compound increases the concentration and prolongs the duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of this compound against AChE and BChE has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Enzyme Source | IC50 (nM) | Reference |

| Snake Venom Acetylcholinesterase (AChE) | 31 | [5] |

| Human Serum Butyrylcholinesterase (BChE) | 25.6 | [5] |

| Acetylcholinesterase (AChE) | 109 | [6] |

| Eel Acetylcholinesterase (AChE) | Ki = 0.02-0.37 µM | [7] |

| Horse Serum Butyrylcholinesterase (BChE) | 0.03 µM | [7] |

Note: IC50 and Ki values can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

Synthesis of this compound (9-amino-1,2,3,4-tetrahydroacridine)

The original synthesis of this compound and its analogues often involves a Friedländer-type condensation reaction. A common method is the reaction of 2-aminobenzonitrile with cyclohexanone.

General Protocol:

-

A solution of 2-aminobenzonitrile in a suitable solvent (e.g., xylenes) is prepared.

-

An acid catalyst, such as p-toluenesulfonic acid monohydrate, is added to the solution.

-

The mixture is heated to reflux with stirring.

-

Cyclohexanone, dissolved in the same solvent, is added dropwise to the refluxing mixture.

-

The reaction is allowed to proceed at reflux for several hours.

-

Upon cooling, the product, often as a salt of the acid catalyst, precipitates and can be isolated by filtration.

-

The free base of this compound can be obtained by basification with an aqueous solution of a base like sodium hydroxide, followed by extraction with an organic solvent (e.g., dichloromethane).[8][9]

Measurement of Acetylcholinesterase Activity (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to determine cholinesterase activity.[10][11][12]

Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

AChE solution (e.g., from electric eel or human erythrocytes)

-

Test inhibitor (e.g., this compound) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the this compound solution at various concentrations.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate Reaction: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the absorbance versus time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

-

Pharmacokinetics of this compound

The clinical utility of this compound was significantly influenced by its pharmacokinetic profile, which is characterized by high interindividual variability.

| Pharmacokinetic Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | 10-30% | [13] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours | [14] |

| Distribution | ||

| Volume of Distribution (Vd) | 182 L | [13] |

| Protein Binding | ~55% | [13] |

| Metabolism | ||

| Primary Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2) | [13] |

| Major Metabolite | 1-hydroxythis compound (velnacrine) | [13] |

| Elimination | ||

| Elimination Half-life (t1/2) | 1.5 - 3.6 hours | [14][15] |

| Route of Excretion | Primarily renal (as metabolites) | [14] |

Clinical Trials and Efficacy

The efficacy and safety of this compound were evaluated in several key clinical trials that ultimately led to its approval.

Pivotal Clinical Trial Design

A common design for the pivotal trials was a multi-center, double-blind, placebo-controlled, parallel-group study.[16]

General Protocol:

-

Patient Population: Patients with a diagnosis of probable Alzheimer's disease, typically with mild to moderate cognitive impairment.

-

Intervention: Patients were randomized to receive either placebo or this compound at various doses. Dosing was often initiated at a low level (e.g., 40 mg/day) and titrated upwards at intervals (e.g., every 6 weeks) to higher doses (e.g., 80, 120, or 160 mg/day) as tolerated.[17]

-

Duration: Trial durations were typically in the range of 12 to 30 weeks.[16][17]

-

Primary Outcome Measures:

-

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A performance-based measure of cognitive function.

-

Clinician's Interview-Based Impression of Change (CIBIC): A global assessment of the patient's change from baseline.

-

-

Safety Monitoring: Regular monitoring of liver function tests (specifically alanine aminotransferase - ALT) was a critical component of the safety protocol.

Summary of Clinical Efficacy and Safety

The clinical trials demonstrated a modest, dose-dependent improvement in cognitive function as measured by the ADAS-Cog and a slight benefit on the CIBIC in patients receiving this compound compared to placebo.[16][17] However, these benefits were not universally observed, and the clinical relevance was a subject of debate.

The most significant safety concern was hepatotoxicity. A substantial percentage of patients treated with this compound experienced elevations in serum ALT levels.

| Adverse Event | Incidence in this compound-Treated Patients | Reference(s) |

| ALT Elevation > 3x Upper Limit of Normal | ~25% | [4][16] |

| Nausea and/or Vomiting | ~8% | [16] |

| Diarrhea | ~5% | [16] |

| Abdominal Pain | ~4% | [16] |

| Dyspepsia | ~3% | [16] |

These adverse events, particularly the risk of liver injury, necessitated frequent blood monitoring and ultimately limited the long-term use of this compound.

Conclusion: The Legacy of this compound

This compound's story is a pivotal chapter in the history of Alzheimer's disease therapeutics. While its clinical utility was ultimately curtailed by its challenging side-effect profile, its development and approval were of profound importance. This compound provided the first proof-of-concept that a centrally acting cholinesterase inhibitor could offer symptomatic relief for the cognitive deficits of Alzheimer's disease. This paved the way for the development of the second-generation cholinesterase inhibitors that are still in use today. The challenges encountered with this compound, particularly its hepatotoxicity, have also provided valuable lessons for drug development, emphasizing the critical importance of safety and tolerability in chronic therapies for neurodegenerative diseases. For researchers and drug developers, the history of this compound serves as a compelling case study in drug discovery, repurposing, and the complex interplay between efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, and Alzheimer's treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 5. Inhibition of two different cholinesterases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 9. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 10. benchchem.com [benchchem.com]

- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Steady-state pharmacokinetics of this compound in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A controlled trial of this compound in Alzheimer's disease. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

The In Vivo Odyssey of Tacrine: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrine, also known as 1,2,3,4-tetrahydroacridin-9-amine, was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] Despite its eventual withdrawal from the market due to concerns about hepatotoxicity, the study of its in vivo behavior remains a crucial case study for neuropharmacology and drug metabolism.[1][2] This technical guide provides an in-depth exploration of the pharmacokinetics and bioavailability of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways to offer a comprehensive resource for researchers in the field.

Quantitative Pharmacokinetic Parameters

The pharmacokinetics of this compound have been investigated in various species, revealing significant inter-individual and interspecies variability.[3] Below are consolidated tables summarizing key pharmacokinetic parameters following oral and intravenous administration.

Table 1: Oral Administration of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference(s) |

| Human | 25 mg (single) | - | - | - | 1.59 ± 0.15 | <5 | [4] |

| Human | 50 mg (single) | - | - | - | 2.14 ± 0.24 | - | [4] |

| Human | 10, 20, 30 mg (steady-state) | 5.1, 20.7, 33.9 | - | 19.7, 82.9, 139 | ~3.4 | - | [5] |

| Human (Elderly) | - | - | - | - | - | 9.9 - 36.4 | [6][7] |

| Rat | 16 (single) | - | - | - | - | - | [8] |

| Rat | 40 (single, T6FA) | - | - | - | - | - | [9] |

| Rat | 3 (single) | - | - | - | - | - | [10] |

| Mouse | 15 (single) | - | - | - | - | - | [11] |

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; t½ = Elimination half-life. T6FA refers to a this compound-ferulic acid dimer.

Table 2: Intravenous Administration of this compound

| Species | Dose (mg/kg) | Clearance (mL/min) | Volume of Distribution (Vd) | Half-life (t½) (h) | Reference(s) |

| Human | - | >600 | - | - | [4] |

| Dog | 2 (single) | - | - | - | [12] |

Experimental Protocols

A thorough understanding of the experimental methodologies is paramount for interpreting pharmacokinetic data and designing future studies. This section outlines a generalized protocol for conducting an in vivo pharmacokinetic study of this compound in a rat model, based on methodologies described in the literature.[8][9][10][13][14][15]

Animal Model and Housing

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.[15][16]

-

Age/Weight: Typically 8 weeks old, weighing between 200-250g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. A period of acclimatization of at least one week is recommended.

-

Fasting: Animals are typically fasted for 12-14 hours prior to drug administration to minimize variability in absorption.

Drug Administration

-

Oral (PO) Administration:

-

Formulation: this compound hydrochloride is dissolved in a suitable vehicle, such as saline or water.

-

Dosing: A specific dose (e.g., 10 mg/kg) is administered via oral gavage.

-

-

Intravenous (IV) Administration:

-

Formulation: A sterile solution of this compound hydrochloride in saline is prepared.

-

Dosing: A specific dose (e.g., 2 mg/kg) is administered as a bolus injection into a tail vein.

-

Blood Sampling

-

Method: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. Serial sampling from the same animal is possible via the submandibular or saphenous vein. For a full pharmacokinetic profile, a composite study design with different animals at each time point may be used.

-

Time Points: A typical sampling schedule for oral administration might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For intravenous administration, earlier time points are crucial: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours. The schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.[17]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation (e.g., 1900 x g for 5-10 minutes) and stored at -80°C until analysis.[18]

Bioanalytical Method: LC-MS/MS

A highly sensitive and specific LC-MS/MS method is the standard for quantifying this compound and its metabolites in plasma.[13][15][19]

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): A more selective method where the plasma sample is alkalinized and extracted with an organic solvent such as ethyl acetate.[13][19] The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

-

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its metabolites. For this compound, a common transition is m/z 199.1 → 171.2.[13]

-

-

Calibration and Quality Control: The method must be validated according to regulatory guidelines, including the assessment of linearity, accuracy, precision, and stability. Calibration curves are prepared by spiking blank plasma with known concentrations of this compound. Quality control samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the reliability of the data.

Metabolic Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound undergoes extensive first-pass metabolism in the liver, which is the primary reason for its low oral bioavailability.[3] The major metabolic pathway is initiated by cytochrome P450 1A2 (CYP1A2), leading to the formation of several hydroxylated metabolites.[1] These metabolites can then undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.[3][20]

Caption: Metabolic pathway of this compound.

Experimental Workflow for an In Vivo Pharmacokinetic Study

The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study for this compound.

Caption: Workflow for a this compound pharmacokinetic study.

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetics and bioavailability of this compound. The compiled quantitative data, comprehensive experimental protocols, and visual representations of metabolic pathways and experimental workflows offer a valuable resource for researchers. While this compound's clinical use has been discontinued, the lessons learned from its pharmacokinetic profile, particularly its extensive first-pass metabolism and significant inter-individual variability, continue to inform the development of new therapeutics for neurological disorders. A thorough understanding of these principles is essential for the successful translation of novel compounds from preclinical models to clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Steady-state pharmacokinetics of this compound in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability and pharmacokinetic disposition of this compound in elderly patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability and pharmacokinetic disposition of this compound in elderly patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution of this compound and metabolites in rat brain and plasma after single- and multiple-dose regimens. Evidence for accumulation of this compound in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of this compound-6-ferulic acid in rat plasma by LC-MS/MS and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound administration enhances extracellular acetylcholine in vivo and restores the cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Central cardiovascular effects of this compound in the conscious dog: a role for catecholamines and vasopressin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Pharmacokinetics and brain dispositions of this compound and its major bioactive monohydroxylated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Highly Sensitive LC-MS-MS Method for the Determination of this compound in Rat Plasma: Application to Pharmacokinetic Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic disposition of the cognition activator this compound in rats, dogs, and humans. Species comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. allucent.com [allucent.com]

- 18. mcgill.ca [mcgill.ca]

- 19. academic.oup.com [academic.oup.com]

- 20. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Tacrine and Its Analogues: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic pathways, experimental protocols, and biological activities of tacrine and its derivatives.

Introduction

This compound, chemically known as 9-amino-1,2,3,4-tetrahydroacridine, was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] Its mechanism of action primarily involves the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting these enzymes, this compound increases the concentration of acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[3][4] Despite its therapeutic effects, the clinical use of this compound has been limited due to concerns about hepatotoxicity.[2][3] This has spurred extensive research into the synthesis of this compound analogues with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the core synthesis pathways for this compound and its analogues, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers, scientists, and drug development professionals in this field.

Core Synthetic Pathways

The synthesis of this compound and its diverse analogues primarily relies on a few key chemical reactions. The most prominent of these is the Friedländer annulation. Other significant methods include the Sonogashira coupling for specific modifications, and variations of cyclocondensation reactions.

Friedländer Annulation

The Friedländer synthesis is a widely used and straightforward method for the preparation of quinoline and, by extension, this compound and its derivatives.[5][6] The reaction involves the condensation of an o-aminobenzonitrile or a related o-aminoaryl ketone with a cyclic ketone, typically in the presence of a Lewis acid catalyst.[7][8]

A general workflow for the Friedländer synthesis of this compound is depicted below:

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] In the context of this compound synthesis, it is particularly useful for introducing alkynyl groups at specific positions on the this compound scaffold, often at the C6 position of a pre-synthesized 6-bromothis compound derivative.[11][12] This allows for the creation of a diverse range of analogues with potentially altered biological activities.

The general scheme for a Sonogashira coupling reaction on a this compound derivative is as follows:

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of this compound and selected analogues.

Table 1: Synthesis Yields of this compound and Analogues

| Compound | Synthetic Method | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| This compound | Friedländer Annulation | ZnCl₂ | - | - | - | 68 | [13] |

| This compound | Friedländer Annulation (Sustainable) | ZnCl₂/Choline Chloride | Deep Eutectic Solvent | 3 h | 120 °C | 98 | [14] |

| Acetyl this compound | Acetylation of this compound | Acetyl Chloride, Triethylamine | Dichloromethane | - | 0 °C to RT | 37 | [13] |

| Chlorophenol this compound | Schiff Base Formation | 5-Chlorosalicylaldehyde | DMSO | 4 h | 70 °C | 72 | [13] |

| 6-Alkynyl this compound Derivatives | Sonogashira Coupling | Pd(dppf)Cl₂·CH₂Cl₂, CuI, TEA | DMF | 8-10 h | 100 °C | 78-88 | [11] |

| Quinolothis compound Hybrids | Friedländer Annulation | AlCl₃ | Dichloroethane | 12-48 h | Reflux | - | [15] |

| This compound-Coumarin Hybrid (7c) | Multi-step | CDI | CH₂Cl₂ | 24 h | RT | - | [16] |

| This compound-Coumarin Hybrid (8f) | Multi-step | - | - | - | - | - | [17] |

Table 2: Cholinesterase Inhibitory Activity of this compound and Analogues

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity (BChE/AChE) | Reference |

| This compound | 31 (snake venom AChE) | 25.6 (human serum BChE) | 0.83 | [18] |

| This compound | 45 (human retinal AChE) | - | - | [19] |

| This compound-Coumarin Hybrid (7c) | 15.4 (human) | 228 (human) | 14.8 | [16] |

| This compound-Coumarin Hybrid (8f) | 92 (human) | 234 (human) | 2.54 | [17] |

| This compound Derivative (6b) | 26.3 (human) | 328 (human) | 12.5 | [16] |

| This compound-Oxoisoaporphine Hybrid (1) | 3.4 | 110 | 32.4 | [20] |

| This compound-Caffeic Acid Hybrid (15) | 4.55 | 3.41 | 0.75 | [20] |

| This compound-Homoisoflavonoid Hybrid (11) | 67.9 | 33.0 | 0.49 | [20] |

| Disubstituted this compound (11) | 454 | >10000 | >22 | [1] |

| 7-Methoxythis compound Derivative (20) | 33 | 62 | 1.88 | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedländer Annulation

This protocol is adapted from a standard laboratory procedure.[13]

Materials:

-

2-Aminobenzonitrile

-

Cyclohexanone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

20% Sodium Hydroxide (NaOH) solution

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a 50 mL round-bottom flask, add 2-aminobenzonitrile (0.030 mol), cyclohexanone, and anhydrous zinc chloride.

-

Attach a reflux condenser and heat the mixture with stirring. The solution will darken, indicating the start of the condensation reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add a 20% sodium hydroxide solution until the pH of the solution reaches 12. A yellow precipitate will form.

-

Collect the precipitate by gravity filtration.

-

Wash the precipitate with water and then dry it on the filter paper.

-

The crude product can be further purified by recrystallization from hexane.

Protocol 2: Synthesis of 6-Alkynyl this compound Derivatives via Sonogashira Coupling

This protocol is based on the conditions reported for the synthesis of various 6-alkynyl this compound derivatives.[11]

Materials:

-

6-Bromo this compound derivative (1 mmol)

-

Terminal alkyne (1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Copper(I) iodide (CuI) (1 mmol)

-

Triethylamine (TEA) (2 mmol)

-

Anhydrous Dimethylformamide (DMF) (2 mL)

-

Schlenk flask or equivalent reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 6-bromo this compound derivative, the terminal alkyne, Pd(dppf)Cl₂·CH₂Cl₂, and CuI.

-

Add anhydrous DMF and triethylamine to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 8-10 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an appropriate aqueous work-up, typically involving dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

This is a generalized protocol for determining the inhibitory activity of synthesized compounds against AChE and BChE.[7]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (this compound analogues)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound and its analogues is the inhibition of acetylcholinesterase and butyrylcholinesterase. This leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Conclusion

The synthesis of this compound and its analogues remains a critical area of research in the quest for more effective and safer treatments for Alzheimer's disease. The Friedländer annulation continues to be a cornerstone of synthetic strategy, while modern cross-coupling reactions like the Sonogashira coupling offer powerful tools for structural diversification. The quantitative data presented in this guide highlights the potential for developing analogues with significantly improved potency and selectivity for cholinesterases. The detailed experimental protocols provide a practical foundation for researchers to synthesize and evaluate novel compounds. Future efforts will likely focus on the development of multi-target-directed ligands that not only inhibit cholinesterases but also address other pathological aspects of Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Synthesis of this compound analogues and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 12. A Sustainable Synthetic Approach to this compound and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of novel this compound derivatives and this compound-coumarin hybrids as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of novel this compound-coumarin hybrids as multifunctional cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of two different cholinesterases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic analysis of the toxicological effect of this compound (Cognex) on human retinal acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. usiena-air.unisi.it [usiena-air.unisi.it]

- 19. benchchem.com [benchchem.com]

- 20. broadpharm.com [broadpharm.com]

Beyond Acetylcholinesterase: An In-depth Technical Guide to the Molecular Targets of Tacrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, is primarily known for its role in augmenting cholinergic neurotransmission through the inhibition of acetylcholinesterase (AChE). However, a growing body of evidence reveals that the pharmacological profile of this compound is far more complex, extending to a multitude of non-cholinesterase molecular targets. This multifaceted activity may contribute to both its therapeutic effects and its adverse side-effect profile, including its noted hepatotoxicity.

This technical guide provides a comprehensive overview of the molecular targets of this compound beyond acetylcholinesterase. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding of this compound's complex pharmacology and to inform the development of next-generation multi-target ligands for neurodegenerative diseases.

Quantitative Data Summary

The interaction of this compound with various molecular targets has been quantified using a range of biophysical and biochemical assays. The following tables summarize the key quantitative data, including IC50 and Ki values, to provide a comparative overview of this compound's potency at these non-cholinesterase targets.

Table 1: Inhibition of Cholinesterases by this compound

| Enzyme | Species/Source | IC50 | Ki | Assay Method | Reference(s) |

| Butyrylcholinesterase (BChE) | Human Serum | 25.6 nM | 12 nM | Ellman's Method | [1] |

| Butyrylcholinesterase (BChE) | Horse Serum | 3.61 µM (for derivative 8a2) | - | Ellman's Method | [2] |

Table 2: Interaction of this compound with Neurotransmitter Receptors

| Receptor | Subtype | Species/Tissue | IC50 / Ki / Ka | Assay Method | Reference(s) |

| NMDA Receptor | - | - | 26 µM (IC50) | - | [2] |

| GABA-A Receptor | - | Rat Brain | 6.0 µM (Ki for bis(7)-tacrine) | [3H]muscimol Radioligand Binding | [3] |

| Nicotinic Acetylcholine Receptor | α3β4 | Rat | 0.8 µM (Ki) | Whole-cell Patch Clamp | [4] |

| Muscarinic Receptors | M1 & M2 | Rat Brain | Biphasic effect (1-10 µM) | [3H]choline release assay | [5] |

Table 3: Effects of this compound on Ion Channels

| Channel | Subtype | Species/Tissue | IC50 | Assay Method | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Potassium Channel | Kv4.2 | Rat DRG Neurons | 74 µM | Whole-cell Patch Clamp |[6] |

Table 4: Inhibition of Enzymes by this compound

| Enzyme | Isoform | Species/Source | Ki / IC50 | Assay Method | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Monoamine Oxidase (MAO) | MAO-A | Rat Brain | Inhibition at 5 x 10⁻⁴ M | Spectrophotometric |[7] | | Cytochrome P450 | CYP1A2 | Human Liver Microsomes | 1.5 µM (IC50) | Fluorometric |[8] |

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the quantitative data and for designing future studies. This section provides an overview of the key protocols used to characterize the interaction of this compound with its various molecular targets.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potency of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

Principle: This colorimetric assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine or human serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound hydrochloride

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), DTNB, and this compound in the appropriate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and different concentrations of this compound.

-

Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Radioligand Binding Assay for Neurotransmitter Receptors

Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors (e.g., NMDA, GABA-A, nicotinic acetylcholine receptors).

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioactivity bound to the receptor is measured, and the displacement of the radioligand by the test compound is used to determine its binding affinity.

General Protocol (Example using [3H]MK-801 for NMDA receptors):

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]MK-801), and varying concentrations of this compound.[9][10] For total binding, omit this compound. For non-specific binding, include a high concentration of a known unlabeled ligand (e.g., unlabeled MK-801).[11]

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 180 minutes).[11]

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channels

Objective: To characterize the effects of this compound on the function of voltage-gated ion channels (e.g., potassium channels) and ligand-gated ion channels (e.g., GABA-A receptors).

Principle: This technique allows for the recording of ionic currents flowing through individual ion channels or the entire cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and the resulting currents in response to voltage steps or the application of ligands are measured.

General Protocol:

-

Cell Culture: Culture cells expressing the ion channel of interest (e.g., primary neurons or a cell line transfected with the channel).

-

Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an internal solution that mimics the intracellular ionic composition.

-

Seal Formation: Under a microscope, carefully guide the micropipette to a cell and apply gentle suction to form a gigaseal (a high-resistance seal >1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration.

-

Recording:

-

For Voltage-Gated Channels: Apply a series of voltage steps (a voltage protocol) to activate the channels and record the resulting currents in the absence and presence of various concentrations of this compound.

-

For Ligand-Gated Channels: Apply the specific ligand (e.g., GABA) to the cell to elicit a current, and then co-apply the ligand with different concentrations of this compound to measure its inhibitory effect.

-

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel properties such as current amplitude, activation and inactivation kinetics, and voltage-dependence. For ligand-gated channels, construct a dose-response curve to determine the IC50 value.

Signaling Pathways and Molecular Interactions

This compound's interaction with its various molecular targets can modulate several key signaling pathways implicated in neuronal function and dysfunction.

Modulation of Muscarinic Receptor Signaling

This compound exhibits a complex, biphasic effect on muscarinic acetylcholine receptors (mAChRs).[5] At lower concentrations, it can enhance acetylcholine release, likely through an interaction with M1 receptors, while at higher concentrations, it can be inhibitory, potentially via M2 receptors.[5] The activation of M1 receptors is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Regulation of Amyloid Precursor Protein (APP) Processing

This compound has been shown to influence the processing of the amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease.[12][13] APP can be cleaved by two main pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by β-secretase (BACE1). This compound treatment has been observed to decrease the secretion of soluble APP fragments (sAPP) and the amyloid-β (Aβ) peptides Aβ40 and Aβ42.[13][14] This suggests that this compound may modulate the activity of secretases or affect the trafficking of APP.

Conclusion